Cas no 932-90-1 (Benzaldoxime)

Benzaldoxime structure
Benzaldoxime structure
Produktname:Benzaldoxime
CAS-Nr.:932-90-1
MF:C7H7NO
MW:121.136581659317
MDL:MFCD00002119
CID:40315
PubChem ID:5324611

Benzaldoxime Chemische und physikalische Eigenschaften

Namen und Kennungen

    • Benzaldoxime
    • Benzaldehyde oxime
    • Benzaldoxime, predominantly (E)-isomer
    • Benzaldehyde, oxime
    • (E)-Benzaldehyde oxime
    • (Z)-Benzaldehyde oxime
    • alpha-Benzaldoxime
    • BENZALDEHYDEOXIME
    • Benzaldehyde, oxime, (E)-
    • (E)-N-(phenylmethylidene)hydroxylamine
    • Z-Benzaldoxime
    • syn-Benzaldoxime
    • syn-Benzaldehyde oxime
    • benzaldoxim
    • Benzyldoxime
    • VTWKXBJHBHYJBI-VURMDHGXSA-N
    • VTWKXBJHBHYJBI-SOFGYWHQSA-N
    • e-phenylnitrone
    • alpha-Benzonoxime
    • trans-Benzaldoxime
    • Benz-anti-aldoxim
    • Benzaldehyde oxime (ACI)
    • Benzaloxime
    • Benzoxime
    • NSC 68362
    • α-Benzaldoxime
    • α-Benzyl monoxime
    • (NE)-N-benzylidenehydroxylamine
    • SCHEMBL220641
    • AKOS025310893
    • W-100245
    • MFCD00002119
    • AI3-10574
    • Benzaldoxime, (E)-
    • 622-31-1
    • 622-32-2
    • EINECS 213-261-2
    • UNII-TBP7JJ5HTH
    • B0011
    • 932-90-1
    • TBP7JJ5HTH
    • DTXSID201031547
    • (E)-Benzaldoxime
    • CHEMBL135583
    • (E)-N-benzylidene-hydroxylamine
    • n-(phenylmethylidene)hydroxylamine
    • NSC68362
    • CS-0034180
    • syn-Benzaldoxime, purum, >=97.0% (GC)
    • benzaldoxime,predominantly(e)-isomer
    • LS-13270
    • NSC-68362
    • TRANS-BENZALDEHYDE OXIME
    • AKOS000280503
    • PS-5120
    • BENZALDEHYDE, OXIME, (C(E))-
    • EN300-06119
    • (Z)-Benzaldehyde-oxime
    • MDL: MFCD00002119
    • Inchi: 1S/C7H7NO/c9-8-6-7-4-2-1-3-5-7/h1-6,9H
    • InChI-Schlüssel: VTWKXBJHBHYJBI-UHFFFAOYSA-N
    • Lächelt: ON=CC1C=CC=CC=1
    • BRN: 774138

Berechnete Eigenschaften

  • Genaue Masse: 121.05300
  • Monoisotopenmasse: 121.052764
  • Isotopenatomanzahl: 0
  • Anzahl der Spender von Wasserstoffbindungen: 1
  • Anzahl der Akzeptoren für Wasserstoffbindungen: 2
  • Schwere Atomanzahl: 9
  • Anzahl drehbarer Bindungen: 1
  • Komplexität: 95.1
  • Anzahl kovalent gebundener Einheiten: 1
  • Definierte Atom-Stereozentrenzahl: 0
  • Undefined Atom Stereocenter Count: 0
  • Definierter Bond-Stereozentrenzahl: 1
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.9
  • Tautomerzahl: 2
  • Topologische Polaroberfläche: 32.6
  • Oberflächenladung: 0

Experimentelle Eigenschaften

  • Farbe/Form: Nicht bestimmt
  • Dichte: 1,11 g/cm3
  • Schmelzpunkt: 30-33 ºC
  • Siedepunkt: 200°C at 760 mmHg
  • Flammpunkt: 108 ºC
  • Brechungsindex: 1.59-1.592
  • Löslichkeit: methanol: 0.1 g/mL, clear
  • Wasserteilungskoeffizient: Slightly soluble in water. Soluble in ethanol and ether.
  • PSA: 32.59000
  • LogP: 1.49470
  • Löslichkeit: Nicht bestimmt
  • FEMA: 3184

Benzaldoxime Sicherheitsinformationen

Benzaldoxime Zolldaten

  • HS-CODE:29280090
  • Zolldaten:

    China Zollkodex:

    2928000090

    Übersicht:

    2928000090 Andere Hydrazin (Hydrazin) und Chlorhexidin (Hydroxylamin) Organische Derivate von.Regulierungsbedingungen:nothing.VAT:17.0%.Steuerrückerstattungssatz:9.0%.MFN-Tarif:6.5%.Allgemeintarif:20.0%

    Deklarationselemente:

    Produktname, Inhalt der Komponentenverwenden, um

    Zusammenfassung:

    2928000090 andere organische Derivate von Hydrazin oder Hydroxylamin MwSt:17,0% Steuerermäßigungssatz:9,0% Aufsichtsbedingungen:keineMFN-Tarif:6.5% General tariff:20.0%

Benzaldoxime Preismehr >>

Unternehmen No. Produktname Cas No. Reinheit Spezifikation Preis Aktualisierungszeit Untersuchung
abcr
AB112116-25 g
Benzaldoxime, predominantly (E)-isomer, 98%; .
932-90-1 98%
25 g
€42.00 2023-07-20
TRC
B183755-25g
Benzaldoxime
932-90-1
25g
$ 253.00 2023-04-19
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
B11585-25g
Benzaldoxime
932-90-1 95%
25g
¥121.0 2022-10-09
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI
A12053-100g
Benzaldoxime, predominantly (E)-isomer, 98%
932-90-1 98%
100g
¥914.00 2023-03-15
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-25g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
25g
¥180.00 2022-09-02
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-25g
Benzaldoxime
932-90-1 97%
25g
289.00 2021-07-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
B895833-100g
Benzaldoxime, predominantly (E)-isomer
932-90-1 95%
100g
¥466.00 2022-09-02
TRC
B183755-1g
Benzaldoxime
932-90-1
1g
$ 75.00 2023-04-19
TRC
B183755-10g
Benzaldoxime
932-90-1
10g
$ 155.00 2023-04-19
SHANG HAI XIANG HUI YI YAO Technology Co., Ltd.
CB26712-1g
Benzaldoxime
932-90-1 97%
1g
0.00 2022-04-26

Benzaldoxime Herstellungsverfahren

Synthetic Routes 1

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride Solvents: Ethanol ,  Pyridine
Referenz
Highly Efficient and Catalytic Conversion of Aldoximes to Nitriles
Yang, Soon Ha; Chang, Sukbok, Organic Letters, 2001, 3(26), 4209-4211

Synthetic Routes 2

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
Referenz
Pyrimidine derivative kinase modulators and therapeutic use
, World Intellectual Property Organization, , ,

Synthetic Routes 3

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  N,O-Dimethylhydroxylamine hydrochloride Solvents: Methanol ;  rt; 30 min, rt; 1 h, 80 °C
Referenz
Indazole compound and application thereof for preparing IDO inhibitor drug
, China, , ,

Synthetic Routes 4

Reaktionsbedingungen
1.1 Reagents: Triethylamine Solvents: (Trifluoromethyl)benzene ;  5 min, rt
1.2 Reagents: Tempo ;  0.5 h, rt
Referenz
Metal-Free 2,2,6,6-Tetramethylpiperidin-1-yloxy Radical (TEMPO) Catalyzed Aerobic Oxidation of Hydroxylamines and Alkoxyamines to Oximes and Oxime Ethers
Wertz, Sebastian; Studer, Armido, Helvetica Chimica Acta, 2012, 95(10), 1758-1772

Synthetic Routes 5

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ,  Ammonium chloride Solvents: Ethanol ,  Water ;  5 min, rt
1.2 5 min, rt; 15 min, rt
Referenz
An unexpected formation of the novel 7-oxa-2-azabicyclo[2.2.1]hept-5-ene skeleton during the reaction of furfurylamine with maleimides and their bioprospection using a zebrafish embryo model
Puerto Galvis, Carlos E.; Kouznetsov, Vladimir V., Organic & Biomolecular Chemistry, 2013, 11(3), 407-411

Synthetic Routes 6

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ;  8 h, rt
Referenz
Preparation of thienopyridine-containing oxime derivatives as platelet aggregation inhibitors
, China, , ,

Synthetic Routes 7

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
Referenz
Biologically active hydroxymoyl chlorides as antifungal agents
Ismail, Tabasum; Shafi, Syed; Singh, Parvinder Pal; Qazi, Naveed Ahmed; Sawant, Sanghapal D.; et al, Indian Journal of Chemistry, 2008, (5), 740-747

Synthetic Routes 8

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  rt → 0 °C; 20 min, 0 °C
1.2 < 0 °C; 2 h, cooled
Referenz
Methods of using IGF1R and abl kinase modulators for the treatment of cancer, and use with other therapies
, World Intellectual Property Organization, , ,

Synthetic Routes 9

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized
1.2 1 h, rt
Referenz
Synthesis and immunopotentiating activity of novel isoxazoline functionalized coumarins
Ismail, Tabasum; Shafi, Syed; Singh, Swarn; Sidiq, Tabasum; Khajuria, Anamika; et al, European Journal of Medicinal Chemistry, 2016, 123, 90-104

Synthetic Routes 10

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  rt; overnight, rt
Referenz
Boronic Acid Mediated Coupling of Catechols and N-Hydroxylamines: A Bioorthogonal Reaction to Label Peptides
Meadows, Margaret K.; Roesner, Emily K.; Lynch, Vincent M.; James, Tony D.; Anslyn, Eric V., Organic Letters, 2017, 19(12), 3179-3182

Synthetic Routes 11

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  neutralized
1.2 20 °C; 1 h, rt
Referenz
Synthesis and Characterization of para-Substituted N,N'-Dihydroxybenzamidines and Their Derivatives as Model Compounds for a Class of Prodrugs
Schwarz, Laura; Girreser, Ulrich; Clement, Bernd, European Journal of Organic Chemistry, 2014, 2014(9), 1961-1975

Synthetic Routes 12

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 60 °C
Referenz
Synthesis of piperazinylalkylisoxazoline analogs and their binding affinities for dopamine receptor subtypes
Jung, Ji Young; Jung, Sun Ho; Koh, Hun Yeong; Pae, Ae Nim; Park, Woo-Kyu; et al, Bulletin of the Korean Chemical Society, 2006, 27(11), 1861-1864

Synthetic Routes 13

Reaktionsbedingungen
1.1 Reagents: Sodium hydroxide ,  Hydroxyamine hydrochloride Solvents: Water ;  neutralized, rt
1.2 Solvents: Ethanol ;  rt; 2 h, rt
Referenz
Ru-Catalyzed [3 + 2] Cycloaddition of Nitrile Oxides and Electron-Rich Alkynes with Reversed Regioselectivity
Feng, Qiang ; Huang, Hai; Sun, Jianwei, Organic Letters, 2021, 23(7), 2431-2436

Synthetic Routes 14

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  0 °C; 2 h, rt
Referenz
Isoxazolyl-carbonyloxy azabicyclo[3.2.1]octanyl compounds as FXR activators and their preparation
, World Intellectual Property Organization, , ,

Synthetic Routes 15

Reaktionsbedingungen
1.1 Reagents: Hydroxyamine hydrochloride ;  10 min, 45 - 50 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  rt
Referenz
Kneading ball-milling and stoichiometric melts for the quantitative derivatization of carbonyl compounds with gas-solid recovery
Mokhtari, Javad; Naimi-Jamal, Mohammad R.; Hamzeali, Hamideh; Dekamin, Mohammad G.; Kaupp, Gerd, ChemSusChem, 2009, 2(3), 248-254

Synthetic Routes 16

Reaktionsbedingungen
1.1 Reagents: Ammonia ,  Hydrogen peroxide Catalysts: Lanthanate(11-), bis[eicosa-μ-oxoundecaoxo[μ11-[phosphato(3-)-κO:κO:κO:κO′:κO′:κ… Solvents: 1-Butanol ,  Water ;  6 h, rt
Referenz
Highly selective and efficient Lewis acid-base catalysts based on lanthanide-containing polyoxometalates for oximation of aldehydes and ketones
Zhao, Shen; Huang, Lujiang; Song, Yu-Fei, European Journal of Inorganic Chemistry, 2013, 2013(10-11), 1659-1663

Synthetic Routes 17

Reaktionsbedingungen
1.1 Reagents: Sodium carbonate ,  Hydroxyamine hydrochloride Solvents: Ethanol ,  Water ;  1 h, 0 °C
Referenz
Preparation of carbamoylisoxazoles as caspase inhibitors
, World Intellectual Property Organization, , ,

Synthetic Routes 18

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxyamine hydrochloride Solvents: Methanol ,  Water ;  2 h, rt
Referenz
The Bioorthogonal Isonitrile-Chlorooxime Ligation
Schafer, Rebecca J. B.; Monaco, Mattia R.; Li, Mao; Tirla, Alina; Rivera-Fuentes, Pablo ; et al, Journal of the American Chemical Society, 2019, 141(47), 18644-18648

Synthetic Routes 19

Reaktionsbedingungen
1.1 Reagents: Sodium acetate ,  Hydroxylamine-O-sulfonic acid Solvents: Ethanol ,  Water ;  30 min, rt
1.2 30 min, rt → reflux
Referenz
Iron-Catalyzed Asymmetric Nitro-Mannich Reaction
Dudek, Agata; Mlynarski, Jacek, Journal of Organic Chemistry, 2017, 82(20), 11218-11224

Synthetic Routes 20

Reaktionsbedingungen
1.1 Reagents: Acetone, oxime Solvents: Acetic acid
Referenz
New oximation method for aldehydes and ketones
Juskowiak, Michal; Krzyzanowski, Piotr, Journal fuer Praktische Chemie (Leipzig), 1989, 331(5), 870-2

Benzaldoxime Raw materials

Benzaldoxime Preparation Products

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